Solriamfetol - 178429-62-4

Solriamfetol

Catalog Number: EVT-284158
CAS Number: 178429-62-4
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Solriamfetol is a wake-promoting agent. [] In scientific research, it serves as a valuable tool for investigating the complexities of sleep-wake regulation and the neurochemical underpinnings of conditions like narcolepsy and obstructive sleep apnea (OSA).

Modafinil

Compound Description: Modafinil is a wake-promoting agent approved for the treatment of excessive daytime sleepiness associated with narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It is classified as a wakefulness-promoting agent and is thought to exert its effects through multiple mechanisms, including acting as a weak dopamine reuptake inhibitor. [] [] []

Relevance: Modafinil is often compared to Solriamfetol in studies investigating treatments for excessive daytime sleepiness. Both compounds promote wakefulness, but they have distinct mechanisms of action. While Modafinil is a weak dopamine reuptake inhibitor, Solriamfetol demonstrates more potent and selective dopamine and norepinephrine reuptake inhibition. [] [] Several studies highlighted Solriamfetol's potential advantages over Modafinil, such as improved efficacy and a potentially lower risk of abuse. [] []

Armodafinil

Compound Description: Armodafinil is the (R)-enantiomer of Modafinil and is also approved for the treatment of excessive daytime sleepiness associated with narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Like Modafinil, its exact mechanism of action remains unclear but is thought to involve dopamine and norepinephrine reuptake inhibition. []

Relevance: Armodafinil, similar to Modafinil, serves as a comparator to Solriamfetol in studies examining excessive daytime sleepiness treatments. Both compounds share the therapeutic goal of promoting wakefulness but differ in their pharmacodynamic profiles. [] Indirect treatment comparisons suggest Solriamfetol may offer efficacy advantages over Armodafinil for improving wakefulness and reducing subjective sleepiness. []

Pitolisant

Compound Description: Pitolisant is a selective histamine H3 receptor antagonist/inverse agonist, which increases the synthesis and release of histamine in the brain. This mechanism promotes wakefulness and is approved for treating narcolepsy with or without cataplexy in adults. []

Relevance: Pitolisant is another wake-promoting agent compared to Solriamfetol in studies on excessive daytime sleepiness treatment. Although both compounds aim to alleviate sleepiness, they utilize distinct mechanisms. Pitolisant targets histamine H3 receptors, while Solriamfetol primarily acts as a dopamine and norepinephrine reuptake inhibitor. [] Preclinical studies highlight Pitolisant's lack of psychostimulant properties, unlike Solriamfetol, which shows some similarities to psychostimulants in specific animal models. []

Dextroamphetamine

Compound Description: Dextroamphetamine is a potent psychostimulant that acts as a norepinephrine-dopamine releasing agent and reuptake inhibitor. It is approved for the treatment of attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. []

Relevance: Dextroamphetamine serves as a representative example of a traditional stimulant medication used to treat excessive daytime sleepiness. Unlike Solriamfetol, which primarily acts as a reuptake inhibitor, Dextroamphetamine exhibits both releasing agent and reuptake inhibitor properties at dopamine and norepinephrine transporters. [] This difference in mechanism of action may contribute to differences in the side effect profiles and abuse potential of these drugs.

Methylphenidate

Compound Description: Methylphenidate is another psychostimulant primarily used to treat ADHD and narcolepsy. It primarily blocks the reuptake of dopamine and norepinephrine, increasing their levels in the brain. [] []

Relevance: Methylphenidate, similar to Dextroamphetamine, represents a traditional stimulant medication utilized for excessive daytime sleepiness. [] [] While Solriamfetol also inhibits dopamine and norepinephrine reuptake, it exhibits different binding affinities and does not possess the same monoamine-releasing effects as Methylphenidate at typical therapeutic doses. [] This distinction suggests Solriamfetol might have a lower abuse potential compared to traditional stimulants like Methylphenidate.

Bupropion

Compound Description: Bupropion is primarily prescribed as an antidepressant and smoking cessation aid. It acts as a dopamine and norepinephrine reuptake inhibitor, and also as a nicotinic acetylcholine receptor antagonist. []

Sodium Oxybate

Compound Description: Sodium oxybate, also known as gamma-hydroxybutyrate (GHB), is a central nervous system depressant approved for treating cataplexy and excessive daytime sleepiness in narcolepsy. []

Relevance: Sodium oxybate represents a different therapeutic approach to treating narcolepsy compared to Solriamfetol. While Solriamfetol promotes wakefulness, Sodium oxybate improves nighttime sleep consolidation, thereby indirectly improving daytime sleepiness. [] Some patients might benefit from a combination of both drugs, as illustrated in a study where a patient continued taking Sodium oxybate while being considered for Solriamfetol initiation. []

Overview

Solriamfetol, previously known as JZP-110, is a pharmaceutical compound classified as a selective dopamine and norepinephrine reuptake inhibitor. It is primarily indicated for treating excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea. The compound acts by inhibiting the reuptake of dopamine and norepinephrine, enhancing wakefulness without promoting the release of monoamines, which distinguishes it from traditional stimulants like amphetamines .

Source and Classification

Solriamfetol is derived from D-phenylalanine and is categorized under the class of central nervous system stimulants. It was approved by the United States Food and Drug Administration in 2019 for clinical use, marking a significant advancement in the treatment options available for patients suffering from sleep disorders . Its unique dual activity as a reuptake inhibitor provides an alternative for patients who do not respond to conventional treatments such as modafinil or armodafinil .

Synthesis Analysis

Methods and Technical Details

The synthesis of solriamfetol has been explored through various methods, with Glenmark Pharmaceuticals disclosing a scalable route suitable for large-scale production. The synthesis begins with D-phenylalanine methyl ester, which undergoes several transformations:

  1. Reduction: The ester is reduced to yield an amino alcohol.
  2. Carbamate Formation: The amino alcohol is converted to an intermediate carbamate using sodium cyanate under acidic conditions.
  3. Salt Formation: Finally, solriamfetol hydrochloride is formed by exposing the free base to hydrochloric acid in a solvent mixture of dichloromethane and ethyl acetate .

Alternative synthetic routes have been patented, involving steps such as protecting the amine group, reducing D-phenylalanine to obtain D-phenylalaninol, and subsequent deprotection to yield solriamfetol .

Molecular Structure Analysis

Structure and Data

The molecular formula of solriamfetol is C12_{12}H16_{16}N2_{2}O, indicating it consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The compound features a phenyl ring attached to an amino alcohol structure, which is crucial for its activity as a reuptake inhibitor. The stereochemistry of solriamfetol is significant; it exists as an R-enantiomer that exhibits pharmacological efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of solriamfetol involves several key reactions:

  • Reduction Reaction: D-phenylalanine methyl ester is reduced using metal borohydrides (e.g., sodium borohydride) to obtain the corresponding amino alcohol.
  • Carbamate Formation: This step involves reacting the amino alcohol with sodium cyanate under acidic conditions to form a carbamate intermediate .
  • Salt Formation: Solriamfetol hydrochloride is produced by treating the free base with hydrochloric acid in an organic solvent mixture .

These reactions are crucial for producing high-purity solriamfetol suitable for pharmaceutical applications.

Mechanism of Action

Solriamfetol functions by selectively inhibiting the reuptake of dopamine and norepinephrine at their respective transporters. This mechanism leads to increased levels of these neurotransmitters in the synaptic cleft, promoting wakefulness and alertness. Unlike traditional stimulants that may increase neurotransmitter release, solriamfetol’s mechanism focuses solely on reuptake inhibition, potentially reducing the risk of abuse associated with other stimulant medications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Solriamfetol presents several notable physical properties:

  • Molecular Weight: Approximately 204.27 g/mol.
  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but has limited solubility in water.

The compound's stability profile indicates that it should be stored in a cool, dry place away from light to maintain its integrity over time .

Applications

Scientific Uses

Beyond its primary indication for excessive daytime sleepiness in narcolepsy and obstructive sleep apnea, solriamfetol has potential applications in various research settings:

  • Investigating Sleep Disorders: Its unique mechanism makes it a candidate for studying other sleep-related conditions.
  • Pharmacological Research: Solriamfetol can be utilized in studies examining dopamine and norepinephrine pathways in neurological research.
  • Comparative Studies: Researchers may compare its efficacy against other wake-promoting agents to evaluate its therapeutic advantages or side effects .

Properties

CAS Number

178429-62-4

Product Name

Solriamfetol

IUPAC Name

[(2R)-2-amino-3-phenylpropyl] carbamate

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)/t9-/m1/s1

InChI Key

UCTRAOBQFUDCSR-SECBINFHSA-N

SMILES

C1=CC=C(C=C1)CC(COC(=O)N)N

Solubility

DMSO (Slightly), Methanol (Slightly)

Synonyms

(2R)-2-amino-3-phenylpropyl carbamate
(R)-2-amino-3-phenylpropylcarbamate hydrochloride
ADX-N05
benzenepropanol, beta-amino-, carbamate (ester), (betaR)-
JZP-110
solriamfetol
solriamfetol hydrochloride
Sunosi

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)N)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](COC(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.